2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid
Overview
Description
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is a heterocyclic compound that contains a tetrazole ring fused with a thienopyran structure
Mechanism of Action
Target of Action
Tetrazoles, in general, are known to interact with a variety of biological targets due to their electron-donating and electron-withdrawing properties . They are often used as nonclassical bioisosteres of carboxylic acids, which allows them to interact with a wide range of receptors .
Mode of Action
Tetrazoles are known to stabilize the electrostatic repulsion of negatively charged ions by delocalizing electrons, which is advantageous for receptor-ligand interactions . This property allows them to interact with their targets and induce changes.
Biochemical Pathways
Tetrazoles have been shown to exhibit a broad range of biological effects, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These effects suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Tetrazoles are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property could enhance the bioavailability of the compound. Additionally, tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may have favorable ADME properties .
Result of Action
Given the wide range of biological activities associated with tetrazoles, it can be inferred that the compound may have diverse effects at the molecular and cellular level .
Action Environment
The lipid solubility of tetrazoles suggests that the compound’s action may be influenced by the lipid composition of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thienopyran derivatives with azide sources under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-substituted 1H-tetrazoles share the tetrazole ring structure and exhibit similar chemical reactivity.
Thienopyran Derivatives: Compounds containing the thienopyran moiety also share structural similarities and can undergo similar chemical transformations.
Uniqueness
2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid is unique due to the combination of the tetrazole and thienopyran rings, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(tetrazol-1-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3S/c14-9(15)7-5-1-2-16-3-6(5)17-8(7)13-4-10-11-12-13/h4H,1-3H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDNRTWCCFDKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N3C=NN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.